5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine
Description
5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine is a chemical compound with the molecular formula C13H21BrN2O . It is used as an intermediate in the synthesis of β-Pseudouridine , an isomer of the nucleoside uridine found in all species and in many classes of RNA except mRNA .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine consists of a pyrimidine ring substituted with bromo, di-tert-butyl, and methoxy groups . The exact structural details or 3D conformations are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine include a molecular weight of 301.22 . Other properties such as melting point, boiling point, and density are not provided in the search results.Future Directions
The future directions of research and applications involving 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine are not specified in the search results. Given its role as an intermediate in the synthesis of β-Pseudouridine , potential future directions could involve further exploration of its utility in nucleoside synthesis and RNA research.
properties
IUPAC Name |
5-bromo-2,4-ditert-butyl-6-methoxypyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-12(2,3)9-8(14)10(17-7)16-11(15-9)13(4,5)6/h1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQZKFBQOOKOCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC(=N1)C(C)(C)C)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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